

# Spectroscopic and Structural Elucidation of Odoriflavene: A Technical Guide

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## Compound of Interest

Compound Name: Odoriflavene

Cat. No.: B3026553

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## Introduction

**Odoriflavene** is an isoflav-3-ene, a class of flavonoids, isolated from the heartwood of *Dalbergia odorifera*.<sup>[1]</sup> This technical guide provides a detailed overview of the spectroscopic data essential for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies behind these techniques are also detailed to provide a comprehensive resource for researchers, scientists, and professionals in drug development. While specific, experimentally-derived raw data for **Odoriflavene** is not publicly available, this guide presents representative data and protocols for the analysis of isoflavonoid compounds.

## Data Presentation

The structural elucidation of novel compounds like **Odoriflavene** relies on the careful analysis of various spectroscopic data. Below are tables summarizing the expected <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data for a representative isoflav-3-ene structure, based on known values for similar flavonoid compounds.

Table 1: Representative <sup>1</sup>H NMR Spectroscopic Data for an Isoflav-3-ene Core Structure

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.5 - 5.5	m	-
H-4	6.5 - 7.0	d	~2.0
H-5	7.5 - 8.0	d	~8.5
H-6	6.8 - 7.2	dd	~8.5, 2.5
H-8	6.8 - 7.2	d	~2.5
Aromatic Protons (B-ring)	6.8 - 7.5	m	-
Methoxy Protons (-OCH <sub>3</sub> )	3.8 - 4.0	s	-
Hydroxyl Protons (-OH)	9.0 - 13.0	s (broad)	-

Table 2: Representative <sup>13</sup>C NMR Spectroscopic Data for an Isoflav-3-ene Core Structure

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	65 - 75
C-3	120 - 130
C-4	125 - 135
C-4a	115 - 125
C-5	125 - 130
C-6	110 - 120
C-7	155 - 165
C-8	95 - 105
C-8a	150 - 160
C-1'	110 - 120
C-2'	155 - 165
C-3'	100 - 110
C-4'	155 - 165
C-5'	105 - 115
C-6'	130 - 140
Methoxy Carbons (-OCH <sub>3</sub> )	55 - 65

Table 3: Representative Infrared (IR) Spectroscopy Data for an Isoflavonoid

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H (phenolic)	3200 - 3600	Strong, broad
C-H (aromatic)	3000 - 3100	Medium to weak
C-H (aliphatic)	2850 - 3000	Medium
C=C (aromatic)	1500 - 1600	Medium to strong
C-O (aryl ether)	1200 - 1300	Strong
C-O (alcohol)	1000 - 1200	Strong

Table 4: Representative Mass Spectrometry (MS) Fragmentation Data for an Isoflavonoid

m/z Value	Interpretation
[M] <sup>+</sup> •	Molecular ion
[M-H] <sup>-</sup>	Deprotonated molecule
[M-CH <sub>3</sub> ] <sup>+</sup> •	Loss of a methyl radical (from methoxy group)
[M-H <sub>2</sub> O] <sup>+</sup> •	Loss of water
[M-CO] <sup>+</sup> •	Loss of carbon monoxide
RDA fragments	Retro-Diels-Alder fragmentation of the C-ring

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Methanol-d}_4$ ). The choice of solvent is critical to avoid obscuring signals from the analyte.
- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### $^1\text{H}$ NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment is used.
- Acquisition Parameters:
  - Spectral Width: Typically 0-15 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
- Acquisition Parameters:
  - Spectral Width: Typically 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-10 seconds.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons. Standard pulse programs and parameters provided by the spectrometer manufacturer are generally used.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

- **Solid Samples:** The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Liquid/Solution Samples:** The sample can be analyzed as a thin film between two salt (NaCl or KBr) plates.

Data Acquisition:

- A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).
- **Spectral Range:** Typically 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

Instrumentation: A variety of mass spectrometers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

- The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
- The solution is then introduced into the mass spectrometer's ion source.

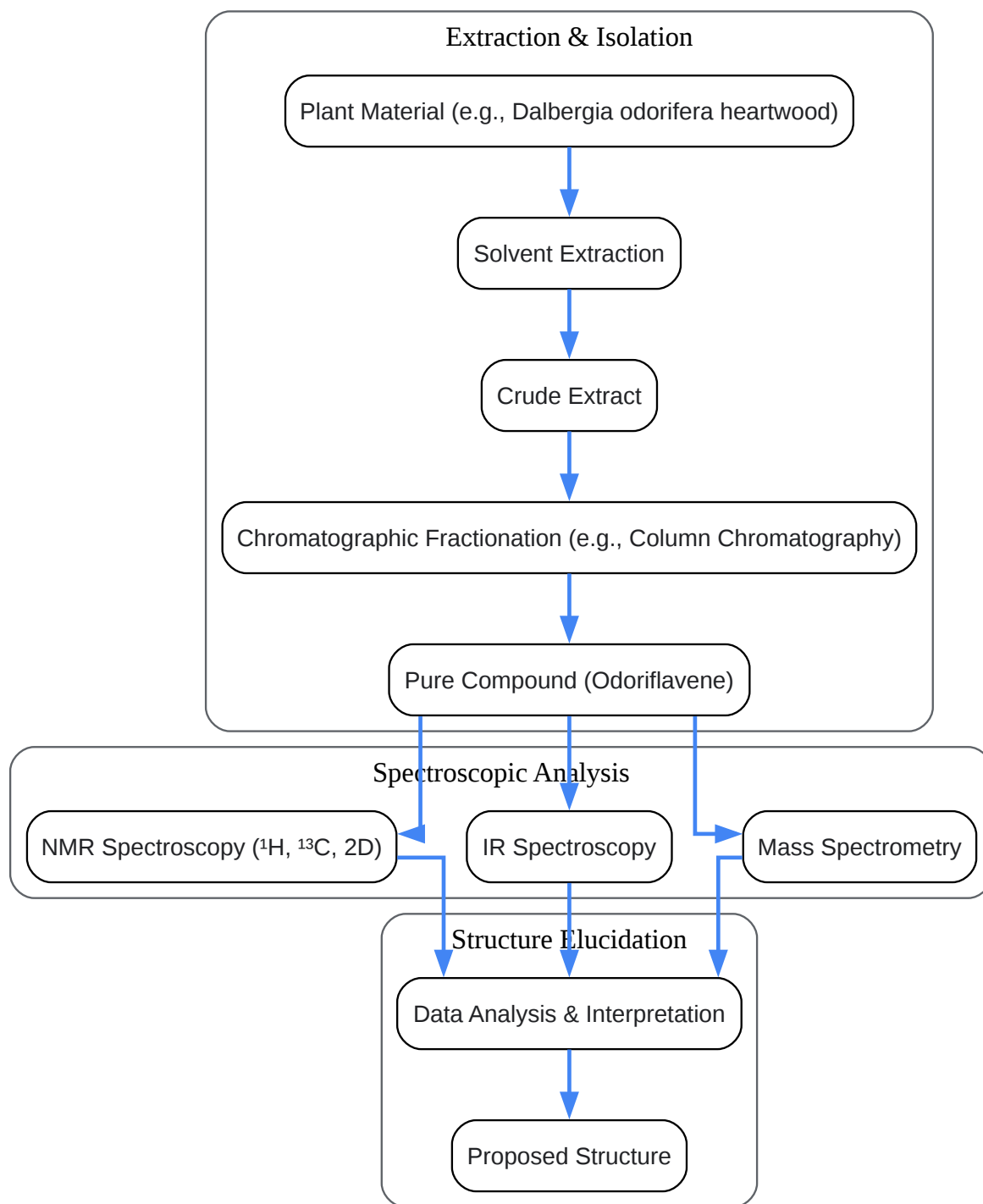
Data Acquisition (using Electrospray Ionization - ESI):

- Ionization Mode: Both positive and negative ion modes are typically used to obtain comprehensive information. In positive mode,  $[M+H]^+$  or  $[M+Na]^+$  ions are often observed, while in negative mode,  $[M-H]^-$  is common.
- Mass Range: A scan range appropriate for the expected molecular weight is set (e.g., m/z 100-1000).
- Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure.

## Mandatory Visualization

### Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Odoriflavene**.



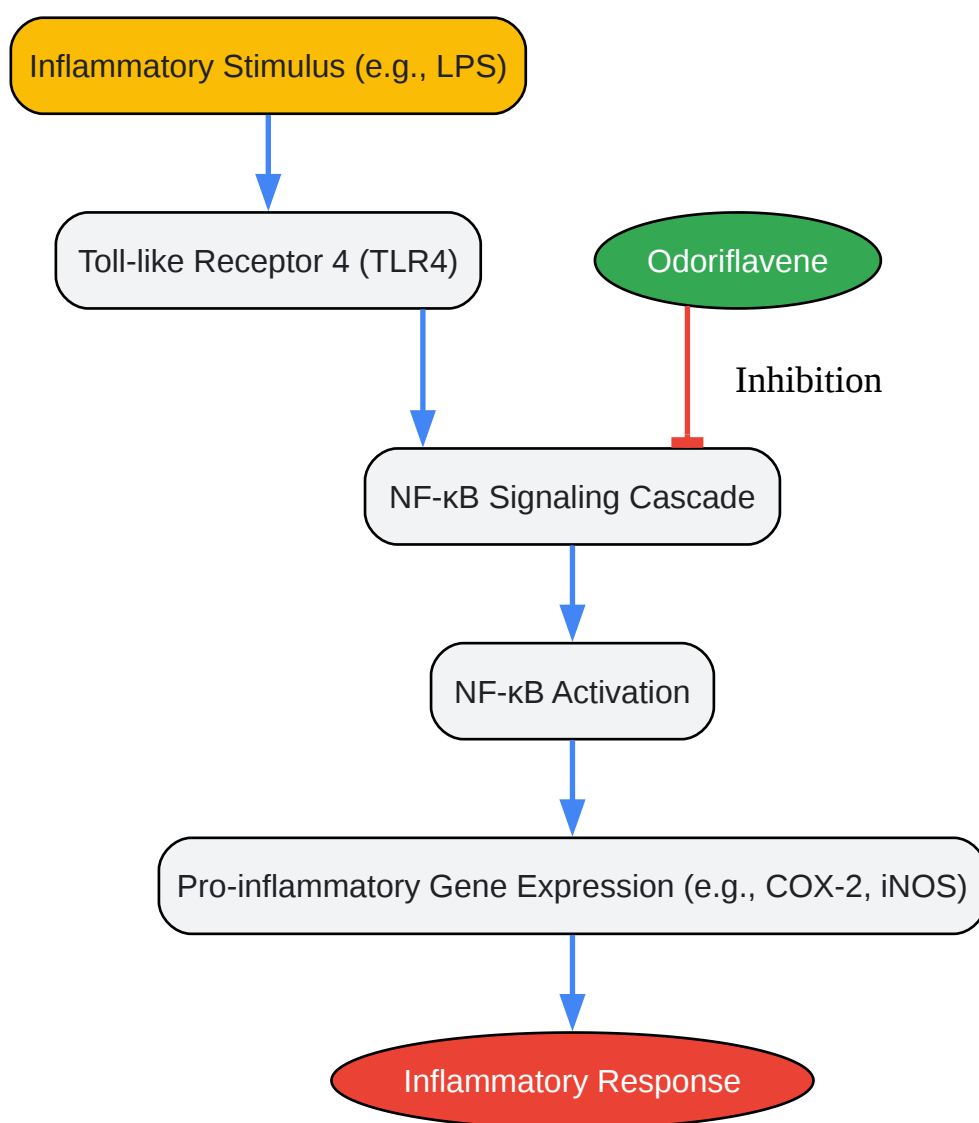
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Caption: Workflow for Natural Product Isolation and Characterization.



## Signaling Pathway

Flavonoids are known to modulate various cellular signaling pathways. The diagram below illustrates a simplified representation of how a flavonoid might inhibit an inflammatory pathway, a known activity for many such compounds.



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Caption: Inhibition of NF-κB Inflammatory Pathway by a Flavonoid.

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## References

- 1. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C<sub>16</sub>H<sub>12</sub>O<sub>4</sub> | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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